Spectroscopic Elucidation of 4-Chloro-6-methylquinoline-3-carbonitrile: A Technical Guide
Spectroscopic Elucidation of 4-Chloro-6-methylquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their rigid scaffold and capacity for diverse functionalization make them privileged structures in the design of novel therapeutic agents and functional materials. Among these, 4-Chloro-6-methylquinoline-3-carbonitrile represents a key intermediate, offering multiple reaction sites for further molecular elaboration. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic characteristics of 4-Chloro-6-methylquinoline-3-carbonitrile, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predicted data and comparative analysis with structurally related compounds to provide a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
The structure of 4-Chloro-6-methylquinoline-3-carbonitrile, presented below, dictates its unique spectroscopic fingerprint. The quinoline core, a bicyclic aromatic system, gives rise to complex signals in NMR and characteristic absorptions in IR spectroscopy. The substituents—a chloro group at position 4, a methyl group at position 6, and a nitrile group at position 3—each impart distinct features to the overall spectra.
Caption: Molecular Structure of 4-Chloro-6-methylquinoline-3-carbonitrile
The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a detailed rationale for the interpretation of each spectral feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete structural assignment can be achieved.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Chloro-6-methylquinoline-3-carbonitrile is expected to exhibit signals corresponding to the aromatic protons of the quinoline ring system and the protons of the methyl group. The predicted chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the chloro and nitrile groups, and the electron-donating nature of the methyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H2 | ~8.9 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |
| H5 | ~8.0 | d | ~8.5 | Doublet due to ortho-coupling with H7. Deshielded by the proximity to the heterocyclic ring. |
| H7 | ~7.8 | dd | ~8.5, ~2.0 | Doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8. |
| H8 | ~7.6 | d | ~2.0 | Doublet due to meta-coupling with H7. |
| CH₃ | ~2.6 | s | - | Singlet, in the typical region for a methyl group attached to an aromatic ring. |
Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[1][2][3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic environment.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | ~150 | Deshielded by the adjacent nitrogen atom. |
| C3 | ~110 | Shielded by the nitrile group, but adjacent to the chloro-substituted carbon. |
| C4 | ~145 | Deshielded by the attached chlorine atom. |
| C4a | ~148 | Quaternary carbon at the ring junction, deshielded. |
| C5 | ~128 | Aromatic CH carbon. |
| C6 | ~140 | Aromatic carbon bearing the methyl group, deshielded. |
| C7 | ~135 | Aromatic CH carbon. |
| C8 | ~125 | Aromatic CH carbon. |
| C8a | ~122 | Quaternary carbon at the ring junction. |
| CN | ~117 | Typical chemical shift for a nitrile carbon. |
| CH₃ | ~22 | Typical chemical shift for a methyl group on an aromatic ring. |
Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expected IR Absorption Bands
The IR spectrum of 4-Chloro-6-methylquinoline-3-carbonitrile is expected to show characteristic absorption bands for the aromatic system, the nitrile group, the C-Cl bond, and the methyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |
| ~3100-3000 | Aromatic C-H stretch | Medium to Weak | Confirms the presence of the aromatic quinoline ring.[7] |
| ~2230 | C≡N stretch (nitrile) | Strong, Sharp | A highly diagnostic peak for the nitrile functional group. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[8][9] |
| ~1600, ~1500, ~1450 | Aromatic C=C and C=N ring stretching | Medium to Strong | Characteristic absorptions for the quinoline ring system.[10] |
| ~1380 | CH₃ symmetric bend | Medium | Indicates the presence of the methyl group. |
| ~850-800 | C-Cl stretch | Strong | Confirms the presence of the chloro substituent. |
| ~800-700 | Aromatic C-H out-of-plane bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |
The presence of a sharp, strong absorption around 2230 cm⁻¹ is a key diagnostic feature for the successful incorporation of the nitrile group.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrum
In an electron ionization (EI) mass spectrum, 4-Chloro-6-methylquinoline-3-carbonitrile is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.
Molecular Ion:
-
m/z (for ³⁵Cl): 202
-
m/z (for ³⁷Cl): 204
-
Relative Intensity: ~3:1
Expected Fragmentation Pathways: The fragmentation of quinoline alkaloids is often characterized by the stability of the aromatic ring system.[11][12][13]
-
Loss of Cl radical: [M - Cl]⁺ at m/z 167. This is a common fragmentation pathway for chlorinated aromatic compounds.
-
Loss of HCN: [M - HCN]⁺ from the quinoline ring or the nitrile group.
-
Loss of a methyl radical: [M - CH₃]⁺ at m/z 187.
-
Retro-Diels-Alder reactions: Cleavage of the heterocyclic ring can also occur.
The presence of the characteristic isotopic signature of chlorine is a crucial piece of evidence in the identification of this compound.[14]
Experimental Protocols
To obtain the spectroscopic data discussed above, the following experimental procedures would be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic characterization of 4-Chloro-6-methylquinoline-3-carbonitrile.
Synthesis of 4-Chloro-6-methylquinoline-3-carbonitrile
A plausible synthetic route, adapted from procedures for similar quinoline derivatives, would involve the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization and chlorination.[15][16]
-
Acetanilide Formation: React p-toluidine with acetic anhydride to form N-(p-tolyl)acetamide.
-
Vilsmeier-Haack Reaction: Treat N-(p-tolyl)acetamide with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce the chloro and formyl or cyano precursors.
-
Cyclization and Chlorination: Subsequent heating can induce cyclization and chlorination to yield the final product.
-
Purification: The crude product would be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a solid sample suitable for analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 4-Chloro-6-methylquinoline-3-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Conclusion
References
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Chromatography A.
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Talanta.
-
05 Notes On Nitriles IR Spectra. (n.d.). Scribd.
-
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (2011). The Journal of Chemical Physics.
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
-
Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. (2021). Journal of Pharmaceutical and Biomedical Analysis.
-
Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate.
-
Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. (n.d.). MacSphere.
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
-
Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. (2011). INIS-IAEA.
-
Study of the composition of nitriles using IR spectroscopy. (2020). ResearchGate.
-
Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (2023). ResearchGate.
-
NMR Predictor. (n.d.). Chemaxon Docs.
-
NMR Prediction. (n.d.). ACD/Labs.
-
CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). Dalhousie University.
-
CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2012). Journal of the American Society for Mass Spectrometry.
-
The 3800-550 cm-1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N). (2009). ResearchGate.
-
Simulate and predict NMR spectra. (n.d.). NMRDB.org.
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate.
-
Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University.
-
Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2023). ResearchGate.
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
-
PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE.
-
Predict - NMRium demo. (n.d.). NMRium.
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
-
Infrared Spectral-Structural Correlations of Quinolines. (1959). Journal of the American Chemical Society.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Maryland.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules.
-
An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
-
lepidine. (n.d.). Organic Syntheses.
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. PROSPRE [prospre.ca]
- 4. CASPRE [caspre.ca]
- 5. researchgate.net [researchgate.net]
- 6. Visualizer loader [nmrdb.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 15. researchgate.net [researchgate.net]
- 16. atlantis-press.com [atlantis-press.com]
